Home > Products > Screening Compounds P65075 > 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid - 146912-63-2

2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid

Catalog Number: EVT-385162
CAS Number: 146912-63-2
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be derived from L-aspartic acid through various synthetic pathways. It is classified under the category of amino acids, specifically as a non-proteinogenic amino acid due to its unique structure and function in biological systems. Its structural formula can be represented as C11_{11}H13_{13}O3_{3}, indicating the presence of a hydroxyl group, a ketone, and a phenyl group.

Synthesis Analysis

The synthesis of 2-(S)-hydroxy-4-oxo-4-phenylbutyric acid can be achieved through several methodologies, including chemical synthesis and biocatalytic processes.

  1. Chemical Synthesis:
    • A common approach involves starting from 2-oxo-4-phenylbutanoic acid, which can be synthesized under optimized conditions such as using dried tetrahydrofuran as a solvent and sodium methoxide as a catalyst at elevated temperatures (around 65 °C) for approximately six hours .
    • Another method utilizes L-aspartic acid as a precursor, where it undergoes reduction reactions using reducing agents like sodium borohydride or triethyl silane to yield the desired compound in high yields (up to 65%) .
  2. Biocatalytic Synthesis:
    • Recent advancements have introduced biocatalytic methods using engineered strains of Escherichia coli that express specific dehydrogenases to convert 2-oxo-4-phenylbutyric acid into 2-(S)-hydroxy-4-oxo-4-phenylbutyric acid. This method has shown high enantiomeric excess (>99%) and yields, optimizing conditions such as pH and substrate concentration during the reaction .
Molecular Structure Analysis

The molecular structure of 2-(S)-hydroxy-4-oxo-4-phenylbutyric acid features:

  • Functional Groups: A hydroxyl group (-OH), a carbonyl group (C=O), and a phenyl group (C6_6H5_5).
  • Chirality: The presence of the chiral center at the second carbon atom (C2) gives rise to its S configuration.

The compound's three-dimensional conformation can significantly influence its reactivity and interaction with biological targets, particularly in drug design.

Chemical Reactions Analysis

2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid participates in various chemical reactions, primarily:

  1. Reduction Reactions: It can be reduced to form other derivatives or converted into more complex structures via enzymatic or chemical means.
  2. Condensation Reactions: The compound can undergo condensation with other amino acids or derivatives to form peptide bonds, contributing to peptide synthesis.
  3. Decarboxylation Reactions: Under certain conditions, it may lose carbon dioxide to form simpler amines or other products.

These reactions are essential for synthesizing pharmaceuticals, especially those targeting angiotensin-converting enzyme pathways.

Mechanism of Action

The mechanism of action for 2-(S)-hydroxy-4-oxo-4-phenylbutyric acid primarily relates to its role as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating conditions such as hypertension.

  1. Binding Affinity: The compound's structure allows it to fit into the active site of angiotensin-converting enzyme, effectively inhibiting its activity.
  2. Pharmacodynamics: Once administered, it interacts with specific receptors in the body, leading to vasodilation and decreased blood volume.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(S)-hydroxy-4-oxo-4-phenylbutyric acid include:

  • Molecular Weight: Approximately 197.23 g/mol.
  • Melting Point: Reported melting point ranges from 135 °C to 136 °C .
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of hydroxyl groups.

These properties are crucial for its handling during synthesis and application in pharmaceutical formulations.

Applications

2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid has several significant applications:

  1. Pharmaceuticals: It serves as a key intermediate in the synthesis of various angiotensin-converting enzyme inhibitors like enalapril and lisinopril, which are widely used for treating hypertension .
  2. Biochemical Research: Its unique structure makes it useful in research related to enzyme inhibition and drug design.
  3. Chiral Synthesis: The compound's chirality is valuable in asymmetric synthesis processes, contributing to the development of optically active compounds essential for therapeutic efficacy.
Introduction to 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid

Chemical Identity and Structural Characterization

Molecular identity: 2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid (CAS 146912-63-2) has the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol [1]. The compound possesses a stereogenic carbon at the C2 position, where the (S)-configuration is critical for its biological activity and synthetic utility. The structure integrates a carboxylic acid (–COOH), a chiral secondary alcohol (–OH), and a ketone carbonyl (–C=O) adjacent to a phenyl group, creating a multifunctional scaffold [1] [8].

Stereochemical features: The molecule’s reactivity is governed by its chiral environment. The S-enantiomer exhibits distinct binding affinities in enzymatic systems due to spatial alignment of its hydroxy and keto groups. This configuration is typically confirmed via chiral HPLC or optical rotation analysis, with the (S)-form displaying specific rotation values distinct from its (R)-counterpart [3].

Table 1: Structural Features of 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid

PropertyDescription
Systematic Name(2S)-2-Hydroxy-4-oxo-4-phenylbutanoic acid
Functional GroupsCarboxylic acid, chiral secondary alcohol, ketone, phenyl ring
Chiral CenterC2 (S-configuration)
Key Bond Angles/LengthsC2–O (alcohol): ~1.42 Å; C4=O (ketone): ~1.21 Å; O–H (alcohol): ~0.96 Å

Spectroscopic characterization:

  • Infrared (IR) Spectroscopy: Exhibits characteristic absorptions at ~1710 cm⁻¹ (ketone C=O stretch), ~1740 cm⁻¹ (carboxylic acid C=O), and broad 2500–3300 cm⁻¹ (O–H acid) [8].
  • Nuclear Magnetic Resonance (NMR): ¹H NMR features include phenyl ring protons (δ 7.8–7.9 ppm), C3 methylene protons (δ 3.1–3.3 ppm), and the chiral methine proton (C2-H, δ 4.3–4.5 ppm) [1].
  • Mass Spectrometry: ESI-MS shows [M–H]⁻ peak at m/z 193.05, with fragmentation patterns confirming the keto acid backbone [1].

The crystal packing of related derivatives reveals intermolecular hydrogen bonding between carboxylic dimers and C=O⋯H–O interactions, stabilizing the lattice and influencing solubility [8].

Role in Pharmaceutical Synthesis: ACE Inhibitor Precursors

2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid is a key chiral intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors, including benazepril, enalapril, and quinapril. These drugs treat hypertension by blocking angiotensin II formation. The compound’s structural analogy to natural amino acid derivatives enables its integration into the pharmacophore of ACE inhibitors, where the chiral hydroxy group coordinates with the enzyme’s zinc center [3] [9].

Biocatalytic reduction: The primary route to this precursor involves asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA). Engineered enzymes like the Y52L/F299Y mutant of Lactobacillus bulgaricus d-lactate dehydrogenase (d-nLDH) achieve near-perfect stereoselectivity (>99% ee) under mild conditions [3]. This mutant’s expanded active site accommodates OPBA’s phenyl group, facilitating hydride transfer from NADH to the si-face of the substrate to yield the (S)-product [3].

Table 2: Production Methods for 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid Precursors

MethodCatalyst/SystemYieldee (%)Advantages/Limitations
Chemical HydrogenationPt/Al₂O₃ with Cinchona alkaloids~60%≤92%High pressure/temperature; moderate ee
Biocatalytic Reductiond-nLDHY52L/F299Y/FDH98%>99%Mild conditions; high ee; requires cofactor
Whole-Cell BiotransformationE. coli DF (d-nLDHmut + FDH)95%>99%In-situ cofactor regeneration; scalable

Cofactor regeneration: Economical synthesis requires NAD(P)H recycling. Dual-enzyme systems—such as d-nLDH coupled with formate dehydrogenase (FDH)—convert formate to CO₂ while regenerating NADH [3]. Recent advances fuse carbonyl reductase (CpCR) with glucose dehydrogenase (GDH), enabling a self-sufficient biocatalyst (e.g., GDH-L-CpCR) that achieves 99.9% ee and 98.3% conversion at 30 mM substrate [10].

Structural analogy in drug design: The hydroxy-keto acid moiety mimics transition states in peptide hydrolysis by ACE. In benazepril synthesis, the compound is esterified and coupled with benzazepine to form the active drug. Its chiral integrity ensures optimal binding to ACE’s S₁ pocket, where the phenyl group enhances hydrophobic interactions [3] [5].

Historical Development of Research on Chiral β-Hydroxy-Keto Acids

Early approaches (1980s–1990s): Initial routes relied on chemical resolution of racemic mixtures using chiral bases like cinchonidine. Yields were limited to ≤50%, and enantioselectivity rarely exceeded 80% [9]. Microbial reduction emerged as an alternative; Candida holmii and Rhodotorula minuta were among the first yeasts identified for OPBA reduction, though ee values remained suboptimal (81–90%) [9].

Enzyme discovery era (2000s): The advent of genome mining accelerated carbonyl reductase identification. Candida boidinii CIOC21 and Candida krusei SW2026 were isolated as (R)-selective strains, prompting protein engineering to reverse stereoselectivity for (S)-isomers [9] [10]. Key innovations included:

  • Directed evolution: Saturation mutagenesis at residues 52 and 299 of d-nLDH to enhance activity toward bulky substrates [3].
  • Cofactor engineering: Development of NADPH-regeneration systems using glucose dehydrogenase, enabling substrate loading up to 1 M [10].

Table 3: Evolution of Biocatalytic Methods for β-Hydroxy-Keto Acid Synthesis

PeriodMilestoneImpact
Pre-2000Microbial screening (Candida, Rhodotorula)Proof of concept; low ee (≤90%) and substrate tolerance
2000–2010Recombinant expression of d-nLDH mutants>99% ee; TON improved 20-fold
2010–PresentFusion enzymes (e.g., GDH-L-CpCR); HDF strategies920 mM substrate processing; volumetric activity: 1960 U/mL

Modern innovations (2010s–present): High-density fermentation (HDF) and fusion proteins revolutionized production. HDF boosted enzyme yields 16.2-fold over flask cultures, while fused GDH-L-CpCR minimized cofactor diffusion, enabling a substrate feeding strategy that achieved 920 mM OPBE conversion [10]. Concurrently, computational enzyme design refined substrate binding pockets, with molecular dynamics simulations guiding mutations for enhanced (S)-selectivity [3] [10].

The trajectory underscores a shift from empirical screening to rational protein design and process integration, positioning 2-(S)-hydroxy-4-oxo-4-phenylbutyric acid as a model for chiral synthon manufacturing.

Properties

CAS Number

146912-63-2

Product Name

2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid

IUPAC Name

(2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m0/s1

InChI Key

COFAOIWBTJSSPD-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)O

Synonyms

(αS)-α-Hydroxy-γ-oxo-benzenebutanoic Acid;

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.